molecular formula C15H22ClN3O B2585990 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea CAS No. 941909-16-6

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea

カタログ番号: B2585990
CAS番号: 941909-16-6
分子量: 295.81
InChIキー: NTUZGTSAVUAGHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea is a urea derivative featuring a 3-chloro-4-methylphenyl group and a pyrrolidin-1-ylpropyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their ability to form hydrogen bonds, enhancing target binding affinity. The 3-chloro-4-methylphenyl group introduces steric and electronic effects, while the pyrrolidine moiety contributes to solubility and pharmacokinetic properties through its basic nitrogen atom.

特性

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11-5-6-13(9-14(11)16)18-15(20)17-10-12(2)19-7-3-4-8-19/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUZGTSAVUAGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea typically involves the reaction of 3-chloro-4-methylaniline with an isocyanate derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions using automated reactors. The process would include steps such as the purification of intermediates, control of reaction parameters, and isolation of the final product through crystallization or other separation techniques.

化学反応の分析

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For example, modifications to the structure have led to compounds that selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study demonstrated that specific analogs showed enhanced potency against CDK9, a target implicated in various cancers, with selectivity ratios exceeding 66-fold compared to other CDKs .

Anti-inflammatory Properties

The compound has been investigated for its potential as a COX-II inhibitor, which is relevant for treating inflammatory diseases. A series of pyrazole-linked compounds have shown promising results in inhibiting COX-II activity with minimal ulcerogenic effects. This suggests that similar structural motifs could be explored within the framework of 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea to enhance anti-inflammatory efficacy .

Case Study 1: Selective CDK Inhibition

In a recent study, researchers synthesized various analogs of this compound and evaluated their CDK inhibitory activities. The most potent compound demonstrated an IC50 value of 10 nM against CDK9, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of related compounds derived from this structure. In vivo tests showed significant reductions in paw edema in rat models when treated with these compounds, indicating their potential application in treating inflammatory conditions without the side effects commonly associated with traditional NSAIDs .

作用機序

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would require detailed biochemical studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related urea derivatives from the literature:

Compound Name/ID Substituent on Urea (Position) Key Functional Groups Melting Point (°C) Key References
Target Compound 3-Chloro-4-methylphenyl Pyrrolidin-1-ylpropyl N/A N/A
8d (Fluconazole derivative) 4-Bromophenyl Thiadiazol-thio-triazole 155–160
8e (Fluconazole derivative) p-Tolyl Thiadiazol-thio-triazole 145–150
8f (Fluconazole derivative) 3-Chlorophenyl Thiadiazol-thio-triazole 148–155
Adamantane-Pyridyl Urea (Metabolite) Adamantan-1-ylethyl, Pentyl Pyridin-4-ylpropyl N/A
Key Observations:

The pyrrolidin-1-ylpropyl side chain is less bulky than the adamantane group in the metabolite from , which may enhance solubility and reduce nonspecific binding .

Heterocyclic Moieties :

  • Fluconazole derivatives (8d–8g) incorporate triazole-thiadiazole systems critical for antifungal activity by targeting fungal cytochrome P450 enzymes. The absence of these groups in the target compound suggests a divergent mechanism of action, possibly unrelated to antifungal activity .
  • The pyridine group in the metabolite () introduces aromaticity and basicity, contrasting with the pyrrolidine in the target compound, which offers conformational flexibility and moderate basicity for improved tissue penetration .

生物活性

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14H19ClN2O
  • Molecular Weight: 250.77 g/mol
  • SMILES Notation: Clc1ccc(cc1C)N(C(=O)NCCN1CCCC1)C

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, pyrrolidine derivatives have shown promising antibacterial and antifungal activities against various strains:

CompoundMIC (µg/mL)Activity
Compound A0.0039Active against S. aureus
Compound B0.025Active against E. coli
Compound C4.69Active against B. subtilis

In a study evaluating pyrrolidine derivatives, the presence of halogen substituents was found to enhance bioactivity significantly .

The biological activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The chlorinated phenyl group is believed to play a critical role in binding to bacterial enzymes, thus hindering their function .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent:

BacteriaMIC (µg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

The compound demonstrated complete inhibition of bacterial growth within a specified time frame, indicating rapid action against these pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida albicans and other fungal strains, with MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) studies suggested that modifications in the pyrrolidine ring could enhance antifungal potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a substituted phenyl isocyanate with a pyrrolidine-containing amine. Key steps include:

  • Step 1 : Preparation of 3-chloro-4-methylphenyl isocyanate via phosgenation of the corresponding aniline derivative under anhydrous conditions.
  • Step 2 : Reaction with 2-(pyrrolidin-1-yl)propan-1-amine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.
  • Optimization : Control stoichiometry (1:1.2 molar ratio of isocyanate to amine) and monitor via TLC/HPLC to minimize side products like biuret formation .
    • Analytical Validation : Confirm structure using 1H^1H-NMR (e.g., urea NH protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) or recrystallization from ethanol/water mixtures.
  • Stability : Store under inert atmosphere (N2_2 or Ar) at –20°C in amber vials to prevent urea hydrolysis or photodegradation. Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to assess degradation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this urea derivative in biological systems?

  • Methodological Answer :

  • Core Modifications : Compare analogues with variations in:
  • Aromatic substituents : Replace 3-chloro-4-methylphenyl with 4-fluorophenyl to assess halogen effects on target binding.
  • Pyrrolidine chain : Shorten the propyl linker to ethyl or substitute pyrrolidine with piperidine to evaluate steric/electronic impacts.
  • Biological Assays : Test in vitro inhibition of kinases (e.g., EGFR or JAK2) using fluorescence polarization assays. Correlate IC50_{50} values with logP (calculated via HPLC) to establish lipophilicity-activity trends .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with catalytic sites, prioritizing residues like Lys721 in EGFR for mutagenesis validation .

Q. How can contradictory solubility data in different solvent systems be resolved?

  • Methodological Answer :

  • Experimental Design : Perform systematic solubility studies using:
  • Solvents : Water (pH 7.4 buffer), DMSO, ethanol, and simulated intestinal fluid.
  • Techniques : Shake-flask method with UV-Vis quantification (λ = 260–280 nm).
  • Contradiction Analysis : Discrepancies may arise from polymorphic forms. Characterize crystalline vs. amorphous states via XRPD and DSC. For low aqueous solubility, employ co-solvency (e.g., PEG 400) or cyclodextrin complexation .

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

  • Methodological Answer :

  • Model Selection : Use Sprague-Dawley rats for preliminary ADME studies. Administer intravenously (2 mg/kg) and orally (10 mg/kg) with blood sampling at 0.5, 1, 2, 4, 8, and 24 hours.
  • Analytics : Quantify plasma concentrations via LC-MS/MS (MRM transition m/z 350 → 154 for parent ion). Calculate bioavailability (F%) and correlate with logD7.4_{7.4} values.
  • Challenges : Address first-pass metabolism by incubating with liver microsomes (human/rat) to identify major CYP450 isoforms involved .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。